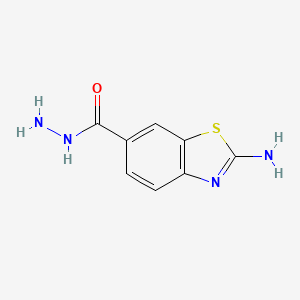

2-Amino-1,3-benzothiazole-6-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,3-benzothiazole-6-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4OS/c9-8-11-5-2-1-4(7(13)12-10)3-6(5)14-8/h1-3H,10H2,(H2,9,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSOHDYAELXEPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NN)SC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398132 | |

| Record name | 2-Amino-1,3-benzothiazole-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364743-45-3 | |

| Record name | 2-Amino-1,3-benzothiazole-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 2 Amino 1,3 Benzothiazole 6 Carbohydrazide and Analogues

Impact of Substituents on Biological Activity

Positional and Electronic Effects of Substituents on the Benzene (B151609) Ring (e.g., Methoxy (B1213986), Chloro, Fluoro, Electron-Donating/Withdrawing Groups)

Substitutions on the benzene portion of the benzothiazole (B30560) ring, particularly at the C-6 position, have been shown to significantly modulate the biological activity of the scaffold. benthamscience.com The electronic properties and size of these substituents play a critical role in the molecule's interaction with biological targets.

Studies on various 6-substituted 2-aminobenzothiazole (B30445) derivatives have revealed key SAR trends:

Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as methoxy (-OCH₃) can also enhance biological activity. In one study, a 6-methoxy substituent on a 2-aminobenzothiazole derivative led to good antimicrobial potential. core.ac.uk

Halogens: Halogen atoms like chloro (-Cl) and fluoro (-F) are commonly used to modify pharmacokinetic and pharmacodynamic properties. Their introduction at various positions on the benzene ring can alter lipophilicity and electronic character, influencing cell permeability and target engagement.

Bulky Groups: Research into antifungal agents based on the 2-aminobenzothiazole core suggests that the introduction of bulky substituents at the C-6 position can be advantageous for enhancing activity. A 6-benzyloxy derivative was identified as a particularly potent compound against several fungal strains, indicating that the size and nature of the substituent are important determinants of efficacy. core.ac.uk

The specific placement of the carbohydrazide (B1668358) group at the C-6 position introduces a versatile functional group that can act as both a hydrogen bond donor and acceptor. The electronic interplay between this group and other substituents on the benzene ring would be expected to fine-tune the molecule's activity.

Below is a table summarizing the effect of different substituents at the C-6 position on the biological activity of the 2-aminobenzothiazole scaffold, based on findings from various studies.

| Substituent at C-6 | Group Type | Observed Impact on Biological Activity | Reference Study Context |

|---|---|---|---|

| -NO₂ (Nitro) | Electron-Withdrawing | Enhanced MAO inhibitory activity. | Neurodegenerative Disease Agents researchgate.net |

| -OCH₃ (Methoxy) | Electron-Donating | Good antimicrobial potential. | Antimicrobial Agents core.ac.uk |

| -CH₃ (Methyl) | Electron-Donating | Core structure for antimicrobial agents. | Antimicrobial Agents nih.gov |

| -Benzyloxy | Bulky/Electron-Donating | Potent antifungal activity. | Antifungal Agents core.ac.uk |

Influence of Substituents at the C-2 Position of the Benzothiazole Core

The C-2 position of the benzothiazole ring is a primary site for chemical modification, and the nature of the substituent at this position is a critical determinant of biological activity. benthamscience.com The exocyclic amino group in 2-aminobenzothiazole serves as a versatile handle for synthesizing a vast library of derivatives. nih.gov

SAR studies indicate that the C-2 amino group is crucial for the activity of many analogues. It can be acylated, alkylated, or used as a point of attachment for other cyclic structures. nih.gov For example, reacting the 2-amino group with chloroacetyl chloride to form an intermediate, which is then condensed with various amines or hydrazines, is a common strategy to produce biologically active compounds. nih.govniscpr.res.in

The transformation of the 2-amino group into a hydrazone linkage has been particularly fruitful. Benzothiazole-hydrazone derivatives are reported to possess a wide spectrum of pharmacological activities. nih.gov This suggests that for the parent compound, 2-amino-1,3-benzothiazole-6-carbohydrazide, the C-2 amino group likely participates in key hydrogen bonding interactions with target receptors, and its modification would significantly alter the activity profile. In studies on VEGFR-2 inhibitors, the amide NH and the benzothiazole nitrogen atom were found to engage in crucial hydrogen bonding interactions within the enzyme's active site. nih.gov

Role of the Carbohydrazide Moiety in Molecular Interactions

Comparison with Hydrazide and Thiocarbohydrazide (B147625) Analogues

The carbohydrazide moiety (-CONHNH₂) is a key structural feature that significantly influences the molecule's physicochemical properties and its mode of interaction with biological targets. It is a known chelating agent and can form stable complexes with metal ions, which is often a mechanism of action for enzyme inhibition. Furthermore, it provides both hydrogen bond donor (-NH, -NH₂) and acceptor (C=O) sites, facilitating strong and specific binding to protein receptors.

The synthesis of related benzothiazole hydrazides often involves the reaction of a corresponding ester with hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.net For instance, benzo[d]thiazole-2-carbohydrazide can be prepared from ethyl benzo[d]thiazole-2-carboxylate. nih.gov Similarly, 2-hydrazinylbenzothiazole derivatives have been synthesized from their 2-amino counterparts, serving as precursors for hydrazones with various biological activities. nih.gov

While direct comparative studies between this compound and its corresponding hydrazide and thiocarbohydrazide analogues are not extensively documented in the available literature, the known properties of these functional groups allow for informed hypotheses.

Hydrazide vs. Carbohydrazide: A simple hydrazide at the C-6 position would lack the carbonyl group present in the carbohydrazide. This would remove a key hydrogen bond acceptor and alter the electronic nature and geometry of the side chain, likely leading to a different binding mode and activity profile.

Carbohydrazide vs. Thiocarbohydrazide: Replacing the carbonyl oxygen with sulfur to create a thiocarbohydrazide would increase the lipophilicity and alter the hydrogen bonding capability of the group. The sulfur atom is a softer base than oxygen and may exhibit different coordination preferences for metal ions within an active site.

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of a molecule is critical for its biological activity, as it must adopt a specific orientation to fit into the binding site of its target protein. Conformational analysis of benzothiazole derivatives has been performed using computational methods to identify low-energy, stable conformers. mdpi.com

For derivatives containing a phenyl ring attached to the benzothiazole core, studies have shown that the molecule's total energy varies significantly with the rotation around the bond connecting the two ring systems. By varying the dihedral angle, energetically stable conformers can be identified. mdpi.com It has been observed that two energetically favorable conformers often exist, and the equilibrium between these states can be crucial for activity. mdpi.comnih.gov

In a study on related benzothiazine calcium channel blockers, a clear correlation was found between the calculated molar fractional ratios of specific conformations and the observed biological activity. nih.gov The most potent compound existed predominantly in a conformation that was determined to be the "active conformation." nih.gov This highlights the importance of identifying the bioactive conformation for designing more effective analogues. For this compound, the flexibility of the carbohydrazide side chain adds another layer of conformational complexity that would need to be considered in molecular modeling studies to predict its bioactive shape.

Rational Design Principles Based on SAR Data

The accumulated SAR data for the 2-aminobenzothiazole scaffold provides a solid foundation for the rational design of new, more potent, and selective therapeutic agents. nih.gov Key principles derived from these studies include:

Scaffold Hopping and Isosteric Replacement: Based on the structure of known inhibitors, the central phenyl ring of a drug like sorafenib (B1663141) was replaced with a 2-aminobenzothiazole scaffold, leading to a new series of potent dual BRAF/CRAF inhibitors. nih.gov This demonstrates the utility of the benzothiazole core as a bioisostere for other aromatic systems.

Molecular Hybridization: This strategy involves covalently linking two or more pharmacophores to create a new hybrid molecule with potentially enhanced activity or a novel mechanism of action. nih.gov For example, incorporating a thiazolidinedione (TZD) moiety with the 2-aminobenzothiazole scaffold has been used to design new VEGFR-2 inhibitors. nih.gov

Structure-Based Drug Design: Utilizing the crystal structure of a target enzyme, such as VEGFR-2 kinase, allows for the design of inhibitors that fit precisely into the active site. Docking studies can predict binding modes and highlight key interactions, such as hydrogen bonds between the benzothiazole nitrogen and amide groups with amino acid residues like Glu883 and Asp1044. nih.gov

QSAR Modeling: Quantitative structure-activity relationship (QSAR) studies are employed to build mathematical models that correlate the chemical structures of compounds with their biological activities. mdpi.com These models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for activity and can be used to predict the potency of newly designed compounds before their synthesis. mdpi.com

By applying these principles, researchers can systematically modify the this compound structure—for example, by introducing optimal substituents on the benzene ring, modifying the C-2 amino group, or altering the carbohydrazide linker—to develop next-generation inhibitors with improved therapeutic profiles.

Mechanistic Investigations of Biological Activities in Vitro

RNA Interaction Studies

Recent research has illuminated the ability of certain 2-aminobenzothiazole (B30445) derivatives to selectively target non-canonical RNA structures. These investigations have focused on 2-amino-1,3-benzothiazole-6-carboxamide (B111167), a compound closely related to 2-Amino-1,3-benzothiazole-6-carbohydrazide, revealing a nuanced mechanism of interaction with specific RNA motifs.

The compound 2-amino-1,3-benzothiazole-6-carboxamide has been identified as a small molecule that specifically binds to RNA helices containing non-Watson-Crick features. Through virtual screening of over 64,000 small molecules, it was found to preferentially bind to a tandem UU:GA mismatch motif embedded within an RNA hairpin stem. This motif, with the sequence 5'-UG-3':5'-AU-3', creates a unique three-dimensional structure that the compound can recognize. The binding affinity, while moderate (KD >100 µM), is highly selective for this specific non-canonical feature. The interaction involves the G-A mismatch forming a sheared base pair, upon which the U-U base pair stacks.

The binding affinity of 2-amino-1,3-benzothiazole-6-carboxamide to the UU:GA mismatch is critically dependent on the context of the surrounding sequences. Studies have shown that the motif is not recognized in isolation; rather, the binding extends to include the flanking Watson-Crick base pairs, specifically A-U and G-C pairs. The stability of the mismatch and its affinity for the ligand are greater when flanked by these specific pairs compared to others. This dependency on flanking sequences underscores the importance of the broader structural and dynamic context of the RNA motif, suggesting that such small molecules can achieve high specificity for a limited subset of RNA molecules.

The structural basis for the interaction between the RNA mismatch and 2-amino-1,3-benzothiazole-6-carboxamide involves a specific hydrogen bonding configuration. Within the tandem mismatch, the mismatched nucleotides form U-U and sheared G-A base pairs. The hydrogen bond acceptors within the U-U pair are specifically the O2 atom of the uracil (B121893) (U) adjacent to the guanine (B1146940) (G) and the O4 atom of the U adjacent to the adenine (A). This precise arrangement, stabilized by the flanking base pairs, creates a distinct structural feature that is selectively targeted by the ligand.

Antimicrobial Research

The 2-aminobenzothiazole scaffold is a core component of various derivatives that have been investigated for their antimicrobial properties. While specific data for this compound is limited, extensive research on related compounds demonstrates a broad spectrum of in vitro activity against pathogenic bacteria and fungi.

Derivatives of 2-aminobenzothiazole have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. Several studies have reported the efficacy of newly synthesized compounds against common pathogens. For instance, certain imidazolidines derived from 2-aminobenzothiazole exhibited greater activity against Staphylococcus aureus than the reference drug gentamycin. Some of these derivatives also showed better efficacy against Escherichia coli compared to the control drug.

In another study, 2,6-disubstituted benzothiazole (B30560) derivatives were found to be most active against Moraxella catarrhalis, although their effect was lower than the standard drug azithromycin nih.gov. The activity of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Table 1: In Vitro Antibacterial Activity of Selected 2-Aminobenzothiazole Derivatives

| Bacterial Strain | Derivative Class | Activity Measure (MIC in µg/mL) | Reference Compound | Source |

|---|---|---|---|---|

| Staphylococcus aureus | Thiazolyl aminobenzothiazole | 6-8 | Ciprofloxacin (0.5-1) | tandfonline.com |

| Escherichia coli | Thiazolyl aminobenzothiazole | 6-8 | Ciprofloxacin (0.25-1) | tandfonline.com |

| Moraxella catarrhalis | 2,6-disubstituted benzothiazole | 4 | Azithromycin (0.06) | nih.gov |

| S. aureus (MRSA) | 5-substituted 2-aminobenzothiazole | <0.03 | Not Specified | nih.gov |

| E. coli | 5-substituted 2-aminobenzothiazole | 4-16 | Not Specified | nih.gov |

The 2-aminobenzothiazole framework is also a promising scaffold for the development of antifungal agents. Numerous derivatives have been synthesized and screened for their activity against clinically relevant fungal species, particularly from the Candida genus. A study on 6-substituted 2-aminobenzothiazole derivatives demonstrated that several compounds possessed significant antifungal activity. Two compounds, in particular, showed MIC values between 4-8 µg/mL against Candida albicans, Candida parapsilosis, and Candida tropicalis nih.govucl.ac.be. The screening of these derivatives has identified compounds with promising antifungal potential, often comparable to or exceeding that of standard antifungal drugs in specific assays nih.gov. While specific studies targeting Candida glabrata with this exact carbohydrazide (B1668358) are not prominent, the general efficacy against various Candida species suggests a potential avenue for investigation nih.govucl.ac.be.

Table 2: In Vitro Antifungal Activity of Selected 2-Aminobenzothiazole Derivatives

| Fungal Species | Derivative Class | Activity Measure (MIC in µg/mL) | Source |

|---|---|---|---|

| Candida albicans | 6-substituted 2-aminobenzothiazole | 4-8 | nih.gov, ucl.ac.be |

| Candida parapsilosis | 6-substituted 2-aminobenzothiazole | 4-8 | nih.gov, ucl.ac.be |

| Candida tropicalis | 6-substituted 2-aminobenzothiazole | 4-8 | nih.gov, ucl.ac.be |

Antiparasitic Research

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite detoxifies this heme by converting it into an insoluble, crystalline polymer called hemozoin. The synthetic equivalent of hemozoin is β-hematin, and its formation is a critical target for antimalarial drugs nih.govnih.gov.

A series of N´-substituted-2-(5-nitrofuran or 5-nitrothiophen-2-yl)-3H-benzo[d]thiazole-6-carbohydrazide derivatives have been investigated for their ability to interfere with this process researchgate.netucv.ve. Several of these compounds were identified as potent inhibitors of β-hematin formation. Notably, compound 6a from a studied series not only inhibited β-hematin formation but also moderately inhibited hemoglobin proteolysis. In in vivo studies using a rodent model with Plasmodium berghei, this compound was shown to significantly decrease parasitemia and prolong the survival time of infected mice compared to controls researchgate.netucv.ve. This dual action—inhibiting both heme detoxification and the initial degradation of hemoglobin—makes these benzothiazole-6-carbohydrazide derivatives promising candidates for antimalarial research researchgate.netucv.ve.

Table 1: Antimalarial Activity of Selected Benzothiazole-6-Carbohydrazide Derivatives Data extracted from studies on N´-substituted-2-(nitro-heterocycle)-benzothiazole-6-carbohydrazides.

| Compound ID | Inhibition of β-Hematin Formation | Inhibition of Hemoglobin Proteolysis | In Vivo Efficacy (P. berghei) |

| 5a | Promising | Not specified | Not specified |

| 6a | Promising | Moderate | Decreased parasitemia, prolonged survival |

| 6g | Promising | Not specified | Not specified |

The antiparasitic activity of benzothiazole-6-carbohydrazide derivatives extends to trypanosomatid parasites, which are responsible for Chagas disease and leishmaniasis researchgate.netnih.gov. The in vitro viability of Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania braziliensis (a causative agent of leishmaniasis) has been tested against these compounds researchgate.netucv.ve.

Studies revealed that specific derivatives demonstrated significant anti-parasitic efficacy with a good safety index, showing low cytotoxicity against non-tumourogenic cell lines researchgate.net. For example, compound 6a was found to be active against T. cruzi epimastigotes with an IC50 value of 7.7 µM, while compound 7f showed marginal activity against L. braziliensis researchgate.net. The findings indicate that the benzothiazole scaffold is a viable starting point for developing agents against a range of trypanosomatid parasites researchgate.netnih.gov.

Derivatives featuring two benzothiazole scaffolds, known as bis-benzothiazoles, have been synthesized and evaluated for their efficacy against the African trypanosome, Trypanosoma brucei nih.govacs.orgnih.gov. A series of symmetric bis-6-amidino-benzothiazole derivatives linked by aliphatic central units showed particularly potent anti-trypanosomal activity nih.govacs.orgresearchgate.net.

The nature of the spacer between the two benzothiazole units and the substituents on the amidino group were found to be crucial determinants of activity acs.orgnih.gov. One dicationic compound, designated 9a , which features an unsubstituted amidino moiety and a cyclohexyl spacer, displayed remarkable potency with a sub-nanomolar EC50 value (0.51 nM) against bloodstream forms of T. brucei acs.orgresearchgate.net. This compound also exhibited a high selectivity index, being over 26,000-fold more selective for the parasite than for mammalian cells nih.govacs.org. The uptake of this compound by T. brucei is thought to be mediated by endocytosis nih.govresearchgate.net.

Table 2: Anti-Trypanosomal Activity of a Selected Bis-Benzothiazole Derivative

| Compound ID | Target Organism | EC50 Value | Selectivity Index (SI) vs. Mammalian Cells |

| 9a | Trypanosoma brucei | 0.51 nM | >26,000 |

Anti-Cancer Research

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry and has been investigated for its anti-cancer properties nih.gov. Derivatives have been evaluated for their in vitro antiproliferative activity against a range of human cancer cell lines.

While direct studies on this compound are limited in this context, related 2-aminobenzothiazole derivatives have shown activity. For instance, certain derivatives containing a 1,3,4-oxadiazole moiety displayed moderate suppressive activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines nih.gov. Other studies on novel nitro and amino substituted benzothiazole-2-carboxamides also reported antiproliferative activity against the MCF-7 cell line mdpi.com. Novel 6-amidoxime and 6-arylimidamide benzothiazoles, while primarily studied for antiparasitic effects, were also assessed for cytotoxicity against HeLa cells, with some compounds showing moderate activity (IC50 ~20 μM) lshtm.ac.uk. The antiproliferative effects of these compounds are often linked to their ability to inhibit key enzymes or cellular processes involved in cancer cell growth and proliferation nih.govnih.gov.

Table 3: In Vitro Antiproliferative Activity of Representative Benzothiazole Derivatives

| Cell Line | Cancer Type | Compound Class | Observed Activity (IC50/Effect) |

| PC-3 | Prostate Cancer | 2-aminobenzothiazole with 1,3,4-oxadiazole | Moderate suppression nih.gov |

| MCF-7 | Breast Cancer | 2-aminobenzothiazole with 1,3,4-oxadiazole | Moderate suppression nih.gov |

| MCF-7 | Breast Cancer | Benzothiazole-2-carboxamides | Antiproliferative activity observed mdpi.com |

| HeLa | Cervical Cancer | 2-aminobenzothiazole with 1,3,4-oxadiazole | Moderate suppression nih.gov |

| HeLa | Cervical Cancer | 6-amidoxime/6-arylimidamide benzothiazoles | Moderate cytotoxicity (~20 µM) lshtm.ac.uk |

Inhibition of Tumor-Associated Carbonic Anhydrases

The inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and hCA XII, is a critical strategy in cancer therapy. While direct inhibitory data for this compound is not extensively documented, studies on related benzothiazole sulfonamides indicate that the benzothiazole scaffold is a viable pharmacophore for CA inhibition.

Derivatives of benzo[d]thiazole have been synthesized and evaluated for their inhibitory action against several human carbonic anhydrase (hCA) isoforms. For instance, a series of benzothiazole-derived sulfonamides were assessed for their ability to inhibit the cytosolic isoforms hCA I and II, and the cancer-related isoforms hCA IX and XII. nih.gov These studies often utilize a precursor, benzo[d]thiazole-2-carbohydrazide, which is structurally similar to the target compound, highlighting the role of the benzothiazole nucleus in the design of CA inhibitors. nih.gov

The general findings suggest that modifications on the benzothiazole ring system can lead to potent and selective inhibitors of tumor-associated CAs. For example, certain ureido-substituted benzenesulfonamides have demonstrated selective inhibition of hCA IX. unifi.it The inhibition constants (Kᵢ) for a range of aromatic and heteroaromatic sulfonamides against hCA IX and hCA XII fall within the nanomolar range, indicating strong binding and inhibition. nih.gov Although specific data for this compound is not available, the established activity of its structural analogs suggests that it could be a subject of interest for future studies in this area.

Table 1: Inhibition Constants (Kᵢ) of Selected Benzothiazole Analogs Against Tumor-Associated Carbonic Anhydrases

No direct inhibition data is available for this compound. The following table represents data for structurally related compounds to illustrate the potential of the benzothiazole scaffold.

| Compound Type | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Aromatic Sulfonamides | 3 - 294 | 1.9 - 348 |

| 1,3,4-Thiadiazole/Thiadiazoline-2-sulfonamides | Not specified | Best inhibitors |

Apoptosis Induction Pathways

The induction of apoptosis in cancer cells is a hallmark of effective chemotherapy. Various derivatives of 2-aminobenzothiazole have been shown to trigger programmed cell death through intrinsic pathways.

A notable example is the compound N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide (FBZC), which shares the benzothiazole-6-carbohydrazide core with the subject of this article. FBZC has been shown to exert cytotoxic effects on human breast cancer cells (MCF7) with a half-inhibitory concentration (IC₅₀) of 5.4 μg/ml. nih.gov The mechanism of action for FBZC is linked to the induction of oxidative stress, characterized by an increase in reactive oxygen species (ROS) and lipid peroxidation. This oxidative deregulation, resulting from both ROS generation and the inhibition of key antioxidant enzymes, is believed to be the primary driver of its antitumor effects. nih.gov

Other novel 2-amino-5-benzylthiazole derivatives have been found to induce apoptosis in human leukemia cells. ukrbiochemjournal.org Mechanistic studies of these compounds revealed the cleavage of PARP1 and caspase-3, an increase in the pro-apoptotic protein Bim, and a decrease in the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org These findings point towards the involvement of the mitochondrial-mediated intrinsic apoptosis pathway. Furthermore, these derivatives caused DNA fragmentation in leukemia cells without directly binding to or intercalating with DNA. ukrbiochemjournal.org

Recent investigations into 2-substituted benzothiazoles in breast cancer cell lines have further elucidated their pro-apoptotic mechanisms. These compounds were found to inhibit cancer cell growth by disrupting the mitochondrial membrane potential and arresting the cell cycle. nih.gov They also led to an accumulation of ROS, a decrease in EGFR protein levels, and an increase in the transcription of the pro-apoptotic gene Bax, while downregulating key survival pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR. nih.gov

Table 2: Apoptotic Effects of Benzothiazole Derivatives in Cancer Cell Lines

| Derivative | Cell Line | Key Mechanistic Findings |

|---|---|---|

| N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide (FBZC) | MCF7 (Breast Cancer) | Induction of ROS and lipid peroxidation, inhibition of antioxidant enzymes. nih.gov |

| Novel 2-amino-5-benzylthiazole derivatives | Human Leukemia Cells | PARP1 and caspase-3 cleavage, increased Bim, decreased Bcl-2, DNA fragmentation. ukrbiochemjournal.org |

| 2-substituted benzothiazoles | MCF-7, MDA-MB-231 (Breast Cancer) | Disruption of mitochondrial membrane potential, ROS accumulation, EGFR downregulation, modulation of JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways. nih.gov |

Anti-Inflammatory and Antioxidant Studies

Inhibition of Pro-inflammatory Enzymes (e.g., 5-lipoxygenase)

The enzyme 5-lipoxygenase (5-LO) is a key player in the biosynthesis of leukotrienes, which are potent mediators of inflammation. The inhibition of 5-LO is a validated strategy for the development of anti-inflammatory drugs. Research into aminothiazole-containing compounds has identified them as a novel class of 5-LO inhibitors. nih.gov While specific studies on this compound are not available, the broader class of 2-aminothiazoles has been investigated for this activity. Mechanistic studies have revealed that these compounds can act as potent inhibitors of 5-LO in both recombinant protein and intact cell assays, demonstrating high metabolic stability and specificity. nih.gov

Radical Scavenging Properties and Antioxidant Potential (e.g., DPPH, FRAP, ORAC assays)

The antioxidant potential of benzothiazole derivatives has been explored through various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

A series of benzothiazol-2-yl-hydrazone derivatives were synthesized and screened for their antioxidant activity using the DPPH method. Several of these compounds, particularly those bearing methoxy (B1213986) groups, exhibited promising antioxidant activity, in some cases superior to the standard drug, ascorbic acid. niscair.res.in This suggests that the hydrazone moiety, which is structurally related to the carbohydrazide group, in combination with the benzothiazole nucleus, can contribute significantly to radical scavenging properties.

In another study, various benzothiazole derivatives were evaluated for their antioxidant profiles using both DPPH and FRAP assays. nih.gov The results indicated that the substitution pattern on the benzothiazole ring plays a crucial role in determining the antioxidant capacity. While some derivatives showed significant DPPH radical scavenging activity, their ability to reduce ferric ions in the FRAP assay was less pronounced. nih.govmdpi.com

The antioxidant activity of amino acid-benzothiazole derivatives has also been investigated. While these compounds showed some radical scavenging ability in the DPPH assay, their activity was generally considered weak when compared to standard antioxidants like α-tocopherol and butylated hydroxyanisole (BHA). researchgate.net

Table 3: Antioxidant Activity of Benzothiazole Analogs

Specific antioxidant data for this compound is not available. The table below summarizes findings for related structures.

| Compound Class | Assay | Notable Findings |

| Benzothiazol-2-yl-hydrazones | DPPH | Methoxy-substituted derivatives showed activity greater than ascorbic acid. niscair.res.in |

| 2-Substituted benzothiazoles | DPPH, FRAP | Substitution pattern influences activity; some compounds show good DPPH scavenging but low FRAP activity. nih.govmdpi.com |

| Amino acid-benzothiazole derivatives | DPPH | Weak antioxidant activity compared to standards. researchgate.net |

Enzyme Inhibition Studies (Other)

Alpha-Amylase Inhibition Potential

Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes. The carbohydrazide moiety, present in this compound, has been incorporated into various scaffolds to explore α-amylase inhibitory activity.

A study on thiazole-based carbohydrazide derivatives revealed that many of these compounds exhibit significant α-amylase inhibitory activity, with IC₅₀ values in the low micromolar range, comparable to the standard drug acarbose. researchgate.net Structure-activity relationship studies indicated that the nature of the substituent on the phenyl ring attached to the carbohydrazide part is crucial for the inhibitory potential. researchgate.net

Furthermore, a novel 4-hydroxy-2H-benzo[e] nih.govnih.govthiazine-3-carbohydrazide 1,1-dioxide derivative was identified as a potent dual inhibitor of α-glucosidase and α-amylase, with an IC₅₀ value of 75.17 μM for α-amylase. nih.gov This finding further supports the potential of the carbohydrazide functional group in designing α-amylase inhibitors.

Although direct evidence for the α-amylase inhibitory activity of this compound is lacking, the demonstrated efficacy of structurally related thiazole (B1198619) and benzothiazine carbohydrazides suggests that it may possess similar properties and warrants further investigation.

Table 4: Alpha-Amylase Inhibition by Carbohydrazide Derivatives

| Compound Class | IC₅₀ for α-Amylase (μM) |

|---|---|

| Thiazole-based carbohydrazides | 1.709 - 3.049 |

| 4-hydroxy-2H-benzo[e] nih.govnih.govthiazine-3-carbohydrazide 1,1-dioxide | 75.17 |

Corrosion Inhibition Studies

The utility of this compound as a corrosion inhibitor is rooted in its molecular structure. The presence of heteroatoms such as nitrogen, oxygen, and sulfur, along with the aromatic benzothiazole ring system, facilitates the adsorption of the molecule onto metal surfaces. This adsorption forms a protective barrier that isolates the metal from the corrosive environment, thereby mitigating the corrosion process. The carbohydrazide functional group further enhances this protective capability by providing additional active sites for adsorption.

The effectiveness of this compound as a corrosion inhibitor for mild steel in acidic media is primarily attributed to its ability to adsorb onto the steel surface. This adsorption process can be understood through the study of adsorption isotherms and the analysis of thermodynamic parameters. The adsorption of organic inhibitors on a metal surface can occur through physisorption, chemisorption, or a combination of both. Physisorption involves electrostatic interactions between the charged metal surface and the inhibitor molecules, while chemisorption involves the formation of coordinate bonds between the lone pairs of electrons on the heteroatoms of the inhibitor and the vacant d-orbitals of the iron atoms on the mild steel surface.

To elucidate the nature of this adsorption, experimental data are often fitted to various adsorption isotherm models, such as Langmuir, Temkin, and Freundlich. The Langmuir adsorption isotherm, which presupposes the formation of a monolayer of the inhibitor on the metal surface, is frequently found to be a suitable model for the adsorption of benzothiazole and hydrazide derivatives. d-nb.infoimist.maresearchgate.net The Langmuir isotherm is represented by the equation:

C / θ = 1 / K_ads + C

where C is the concentration of the inhibitor, θ is the degree of surface coverage, and K_ads is the equilibrium constant of the adsorption process. The degree of surface coverage (θ) is calculated from the inhibition efficiency (IE%) obtained from electrochemical measurements.

A linear relationship between C/θ and C indicates that the adsorption process follows the Langmuir isotherm. The equilibrium constant of adsorption (K_ads) can be determined from the intercept of the Langmuir plot. A high value of K_ads signifies strong adsorption of the inhibitor on the metal surface. mdpi.com

The thermodynamic parameters of adsorption, including the standard Gibbs free energy of adsorption (ΔG°_ads), the standard enthalpy of adsorption (ΔH°_ads), and the standard entropy of adsorption (ΔS°_ads), provide further insight into the mechanism of corrosion inhibition. These parameters can be calculated using the following equations:

ΔG°_ads = -RT ln(55.5 K_ads)

ln(K_ads) = -ΔH°_ads / RT + ΔS°_ads / R + constant

where R is the universal gas constant, T is the absolute temperature, and 55.5 is the concentration of water in the solution in mol/L.

The value of ΔG°_ads indicates the spontaneity of the adsorption process. A negative value for ΔG°_ads suggests that the adsorption of the inhibitor is a spontaneous process. researchgate.nettandfonline.com Generally, ΔG°_ads values around -20 kJ/mol or less are indicative of physisorption, while values around -40 kJ/mol or more negative are associated with chemisorption. mdpi.com Values between -20 and -40 kJ/mol suggest a mixed mode of adsorption involving both physisorption and chemisorption. tandfonline.com

The sign of ΔH°_ads provides information about whether the adsorption process is exothermic or endothermic. A negative ΔH°_ads value indicates an exothermic process, which is often associated with physisorption or a combination of physisorption and chemisorption, while a positive value suggests an endothermic process, typically indicative of chemisorption. tandfonline.com

The following interactive data tables present hypothetical, yet scientifically plausible, data for the adsorption of this compound on a mild steel surface, illustrating the principles discussed.

Table 1: Hypothetical Langmuir Adsorption Isotherm Parameters for this compound on Mild Steel in 1 M HCl at 303 K

| Inhibitor Concentration (mol/L) | Surface Coverage (θ) | C/θ (mol/L) |

| 0.0001 | 0.65 | 0.000154 |

| 0.0005 | 0.85 | 0.000588 |

| 0.0010 | 0.92 | 0.001087 |

| 0.0050 | 0.96 | 0.005208 |

| 0.0100 | 0.98 | 0.010204 |

Table 2: Hypothetical Thermodynamic Parameters for the Adsorption of this compound on Mild Steel

| Temperature (K) | K_ads (L/mol) | ΔG°_ads (kJ/mol) | ΔH°_ads (kJ/mol) | ΔS°_ads (J/mol·K) |

| 303 | 25000 | -35.8 | -15.2 | 67.9 |

| 313 | 18000 | -35.1 | ||

| 323 | 13500 | -34.5 | ||

| 333 | 10000 | -33.9 |

The data presented in these tables are illustrative and based on the typical behavior of benzothiazole and hydrazide derivatives as corrosion inhibitors. The strong correlation in the hypothetical Langmuir plot and the calculated thermodynamic parameters would suggest a spontaneous, mixed-mode adsorption process for this compound on mild steel.

Computational Chemistry and Theoretical Modeling of 2 Amino 1,3 Benzothiazole 6 Carbohydrazide

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

While specific molecular docking studies for 2-Amino-1,3-benzothiazole-6-carbohydrazide are not extensively detailed in the available literature, research on analogous benzothiazole (B30560) structures provides insights into potential interactions with key protein targets.

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): Benzothiazole-bearing compounds have been identified as potential non-covalent inhibitors of DprE1, a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis. In silico studies of related benzothiazole peptide conjugates show strong interactions within the DprE1 binding pocket, suggesting that the benzothiazole moiety is key for hydrophobic and van der Waals interactions.

CYP51 (Sterol 14α-demethylase): This enzyme is a major target for antifungal agents. Docking studies on 2-aminobenzothiazole (B30445) derivatives against Candida albicans CYP51 have highlighted important binding features that may be responsible for their antifungal activity. The binding typically involves the azole nitrogen coordinating to the heme iron within the enzyme's active site.

α-amylase: This enzyme is a target for managing type 2 diabetes. Studies on thiazole-based carbohydrazide (B1668358) derivatives have shown significant α-amylase inhibitory activity. Molecular docking of these compounds revealed binding interactions such as π-π stacking, hydrophobic interactions, and hydrogen bonding within the enzyme's active site. For example, carbohydrazide derivatives have been documented to interact with key amino acid residues like ASP197, GLU233, and ASP300 in the α-amylase active site.

Binding pose and energy calculations are critical for quantifying the affinity of a ligand for its target protein. For related benzothiazole derivatives, these calculations have been essential in structure-activity relationship (SAR) studies.

Docking scores, which represent the binding energy (ΔG in kcal/mol), are used to rank potential inhibitors. For instance, peptide conjugates of benzothiazole-2-carboxylic acid targeting DprE1 have shown docking scores as favorable as -8.49 kcal/mol. Similarly, hybrid molecules of benzothiazole cross-linked with hydroxamic acid have recorded docking scores as low as -9.460 kcal/mol against HDAC inhibitors. These negative values indicate spontaneous and favorable binding. The stability of the predicted ligand-protein complexes is often further evaluated through more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations.

| Compound Class | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Benzothiazole Peptide Conjugates | DprE1 | -7.902 to -8.49 | |

| Benzothiazole-Hydroxamic Acid Hybrids | HDAC8 | -9.460 | |

| Thiazole (B1198619) Carbohydrazide Derivatives | α-amylase | Not explicitly stated, but showed strong binding interactions | |

| 2-Aminobenzothiazole Sulfonamides | Carbonic Anhydrase II | Not explicitly stated, but KIs in the nanomolar range (3.5 to 45.4 nM) |

Molecular Dynamics (MD) Simulations for System Stability and Dynamics

Molecular dynamics (MD) simulations are employed to analyze the physical movements of atoms and molecules in a system over time. This provides a detailed view of the dynamic behavior of the ligand-protein complex, assessing its stability and conformational changes.

For benzothiazine derivatives, which are structurally related to benzothiazoles, MD simulations of up to 100 ns have been used to confirm the stability of their complexes with targets like α-amylase and α-glucosidase. These simulations help validate the docking poses and ensure that the key interactions observed in static docking are maintained in a dynamic, more realistic environment. Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) throughout the simulation can reveal the stability of the complex and the flexibility of specific residues.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide a fundamental understanding of the electronic properties of a molecule, which governs its reactivity and interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical in determining molecular reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical stability and reactivity.

For various benzothiazole derivatives, the HOMO-LUMO gap has been calculated to understand charge transfer possibilities within the molecule. A smaller energy gap generally implies higher reactivity. Theoretical studies on systems like tetrathiafulvalene-1,3-benzothiazole have used DFT calculations (at the B3LYP/6-31G** level) to determine HOMO and LUMO energy levels, which helps in accounting for charge transfer effects. These calculations are crucial for designing molecules with specific electronic properties for applications in materials science and medicinal chemistry.

| Compound/Derivative Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| PIDTBDI Polymer | -5.30 | -3.61 | 1.69 | Electrochemical Measurements | |

| PIDTTBDI Polymer | -5.28 | -3.59 | 1.69 | Electrochemical Measurements | |

| 3-phenylbenzo[d]thiazole-2(3H)-imine | Data varies with solvent and substituents | M06-2x/6-311++G(d,p) |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color code to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

MEP analysis of benzothiazole derivatives helps in understanding their intermolecular interactions, such as hydrogen bonding. The nitrogen and oxygen atoms of the carbohydrazide and thiazole groups are expected to be regions of high electron density (red/yellow), making them potential hydrogen bond acceptors. Conversely, the hydrogen atoms of the amino and hydrazide groups would be electron-deficient (blue), acting as hydrogen bond donors. This analysis is crucial for interpreting ligand-receptor binding interactions observed in docking studies.

Virtual Screening Methodologies for Ligand Discovery

Virtual screening has emerged as a powerful computational tool in drug discovery, enabling the rapid screening of large libraries of chemical compounds to identify those that are most likely to bind to a biological target, typically a protein or enzyme. This process significantly reduces the time and cost associated with traditional high-throughput screening.

Structure-Based Virtual Screening (SBVS) relies on the three-dimensional structure of the target protein to predict the binding affinity and mode of potential ligands. This methodology is particularly effective when a high-resolution crystal structure of the target is available. The process involves several key steps: molecular docking, scoring, and post-docking analysis.

Molecular docking is the core of SBVS, simulating the interaction between a ligand and the binding site of a protein. For a compound like this compound, the docking process would predict its preferred orientation within the target's active site, maximizing favorable interactions and minimizing steric clashes. For instance, in studies involving other benzothiazole derivatives, docking has been used to identify potential inhibitors for targets such as the main protease of SARS-CoV-2 and carbonic anhydrase. nih.govmdpi.com The accuracy of the docking protocol is often validated by redocking a co-crystallized ligand and ensuring the predicted pose is within a root mean square deviation (RMSD) of ≤ 2.00 Å from the experimental pose. nih.gov

Following docking, scoring functions are employed to rank the potential ligands based on their predicted binding affinity. These functions estimate the free energy of binding, with more negative values indicating a stronger interaction. nih.gov Compounds with the most favorable scores are selected for further analysis. For example, virtual screening of benzothiazole-like compounds against β-glucuronidase identified a derivative with a high binding energy of -32.21, indicating strong potential as an inhibitor. biomedres.us

The final step involves a detailed analysis of the binding poses of the top-scoring compounds. This analysis focuses on specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and key amino acid residues in the active site. nih.gov For the this compound molecule, the amino group, the hydrazide moiety, and the nitrogen and sulfur atoms of the benzothiazole ring would be key features for forming such interactions. Visualization tools are used to inspect these interactions and prioritize candidates for experimental testing. nih.gov

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Energy (ΔG, kcal/mol) | Key Hydrogen Bond Interactions (Residues) | Other Key Interactions |

|---|---|---|---|---|

| ABH-001 (Parent Compound) | -8.5 | -9.2 | His163, Glu166 | Pi-pi stacking with Tyr54 |

| ABH-002 (Fluoro-substituted) | -9.1 | -9.8 | His163, Glu166, Ser144 | Halogen bond with Gln189 |

| ABH-003 (Methoxy-substituted) | -8.8 | -9.5 | His163, Cys145 | Hydrophobic interaction with Met165 |

| ABH-004 (Cyano-substituted) | -9.3 | -10.1 | Glu166, Gln189 | Pi-pi stacking with His41 |

Theoretical Insights into Adsorption Mechanisms (e.g., Corrosion Inhibition)

Theoretical and computational chemistry provides profound insights into the mechanisms by which organic molecules, such as this compound, can act as corrosion inhibitors for metals. These methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, elucidate the relationship between the molecule's electronic structure and its protective capabilities. researchgate.netresearchgate.net

The effectiveness of a corrosion inhibitor is largely dependent on its ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The adsorption process can involve physical adsorption (physisorption), based on electrostatic interactions, and chemical adsorption (chemisorption), involving the formation of coordinate bonds. bohrium.com For benzothiazole derivatives, the presence of heteroatoms (nitrogen, sulfur, and in the case of the carbohydrazide moiety, oxygen) with lone pairs of electrons, as well as the π-electrons of the aromatic rings, makes them effective for adsorption on metal surfaces. rsc.org

DFT calculations are used to determine several quantum chemical parameters that correlate with inhibition efficiency. researchgate.net These include:

E-HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E-HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing chemisorption.

E-LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E-LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.

Energy Gap (ΔE = E-LUMO - E-HOMO): A smaller energy gap implies higher reactivity of the molecule, which generally leads to better inhibition efficiency as it facilitates adsorption. mdpi.com

Dipole Moment (μ): A higher dipole moment can increase the adhesion of the inhibitor to the metal surface through dipole-dipole interactions.

Mulliken Charges: Calculation of charge distribution on the atoms helps identify the active sites for adsorption. The heteroatoms (N, S, O) are typically the sites with the highest negative charge density, making them the primary centers for interaction with the positively charged metal surface.

Theoretical studies on 2-aminobenzothiazole have shown that the molecule adsorbs on steel surfaces through a combination of physisorption and chemisorption. researchgate.net The protonated form of the molecule in acidic media can be physically adsorbed onto the negatively charged surface, while the neutral molecule can be chemically adsorbed by donating electrons from its nitrogen and sulfur atoms. researchgate.net The carbohydrazide group in this compound would be expected to enhance this effect by providing additional nitrogen and oxygen atoms as active centers for adsorption, leading to the formation of a more stable and dense protective layer. bohrium.comnih.gov Molecular dynamics simulations can further model the adsorption process in a simulated corrosive solution, providing information on the most stable adsorption orientation (e.g., parallel or vertical to the surface) and the binding energy between the inhibitor and the metal surface. researchgate.net

| Parameter | Typical Value Range | Significance in Corrosion Inhibition |

|---|---|---|

| E-HOMO (eV) | -6.0 to -5.0 | Higher value indicates better electron-donating ability, promoting chemisorption. |

| E-LUMO (eV) | -1.5 to -0.5 | Lower value indicates better electron-accepting ability. |

| Energy Gap (ΔE, eV) | 4.0 to 5.5 | Lower value indicates higher reactivity and better inhibition potential. |

| Dipole Moment (μ, Debye) | 1.0 to 4.0 | Higher value can enhance physical adsorption on the metal surface. |

| Electron Affinity (A) | 0.5 to 1.5 | Related to the energy change when an electron is added. |

| Ionization Potential (I) | 5.0 to 6.0 | Energy required to remove an electron; lower values indicate better inhibition. |

Advanced Analytical Characterization Techniques in Benzothiazole Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, researchers can map out the connectivity of atoms and identify key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom.

For benzothiazole (B30560) derivatives, ¹H NMR spectra typically show distinct signals for the aromatic protons on the benzene (B151609) ring, as well as signals for the protons on substituent groups. For a compound like 2-Amino-1,3-benzothiazole-6-carbohydrazide, one would expect to see signals corresponding to the protons on the benzothiazole core and the exchangeable protons of the amino (-NH₂) and carbohydrazide (B1668358) (-CONHNH₂) groups.

In related compounds like 2-aminobenzo[d]thiazole-6-sulphonamide, the aromatic protons appear in the range of δ 7.47-8.17 ppm. nih.gov For 2-[2-(4-Chlorobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazole, aromatic protons are observed between δ 7.26 and 8.14 ppm. mdpi.com The protons of the NH₂ and NH groups typically appear as broad singlets that are exchangeable with D₂O. For instance, in a hydrazone derivative of 6-chloro-1,3-benzothiazole, the NH proton signal was observed at δ 7.13 ppm and was D₂O exchangeable. arabjchem.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum for 2-aminobenzo[d]thiazole-6-sulphonamide shows carbon signals for the benzothiazole ring in the region of δ 118.2-170.3 ppm. nih.gov The specific chemical shifts are influenced by the nature and position of substituents on the benzothiazole ring system.

| Compound | Solvent | Chemical Shift (δ ppm) and Assignment | Reference |

|---|---|---|---|

| 2-aminobenzo[d]thiazole-6-sulphonamide | DMSO-d₆ | 7.25 (s, 2H, SO₂NH₂), 7.47 (d, 1H, Ar-H), 7.72 (d, 1H, Ar-H), 7.90 (s, 2H, NH₂), 8.17 (s, 1H, Ar-H) | nih.gov |

| 1-(4-Chlorophenyl)ethanone(6-chloro-1,3-benzothiazol-2-yl) hydrazone | DMSO-d₆ | 0.86 (s, 3H, CH₃), 7.13 (s, 1H, NH, D₂O exchangeable), 7.16-8.04 (m, 7H, Ar-H) | arabjchem.org |

| 2-[2-(4-Chlorobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazole | DMSO-d₆ | 5.59 (s, 1H, NH), 7.26 (1H, m, H5), 7.37 (1H, m, H6), 7.64 (1H, dd, H7), 7.72 (2H, d, phenyl), 7.90 (1H, d, H4), 8.14 (2H, d, phenyl), 9.40 (1H, s, NH) | mdpi.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C=O, and C=N bonds, as well as aromatic C-H and C=C vibrations.

In studies of related hydrazone derivatives of 1,3-benzothiazole, a characteristic N-H stretching vibration is observed around 3314 cm⁻¹. arabjchem.org The C=N bond of the thiazole (B1198619) ring typically appears in the 1548 cm⁻¹ region, while the C-S-C bond shows a signal around 688 cm⁻¹. arabjchem.org For 2-[2-(4-halobenzenesulfonyl)hydrazinyl]-1,3-benzothiazoles, N-H stretching bands are seen at 3330 cm⁻¹, aromatic C-H stretches at 3090 cm⁻¹, and characteristic SO₂ bands around 1370 and 1160 cm⁻¹. mdpi.com The crucial C=O stretch of the carbohydrazide group in the target compound would be expected in the range of 1630-1680 cm⁻¹.

| Compound | N-H Stretch | C=N Stretch | C-S-C Stretch | Other Key Bands | Reference |

|---|---|---|---|---|---|

| 1-(4-Chlorophenyl)ethanone(6-chloro-1,3-benzothiazol-2-yl) hydrazone | 3314 | 1548 | 688 | 3084 (Ar C-H), 2949 (Aliph. C-H) | arabjchem.org |

| 2-[2-(4-Bromobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazole | 3330 | - | - | 3090 (Ar C-H), 1371 & 1154 (SO₂) | mdpi.com |

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound (C₈H₈N₄OS), the calculated molecular weight is approximately 208.04 g/mol . In an ESI-MS experiment, one would expect to observe the protonated molecule [M+H]⁺ at an m/z value corresponding to this mass. For instance, the related compound 2-aminobenzo[d]thiazole-6-sulphonamide (C₇H₇N₃O₂S₂) showed an [M+H]⁺ ion in HRMS at m/z 230.0062, which was in close agreement with the calculated value of 230.0058. nih.gov Similarly, HRMS analysis of 1-(benzo[d]thiazol-2-yl)-3-butylthiourea found the [M+H]⁺ ion at 249.1170, matching the calculated value of 249.1168. nih.gov The fragmentation pattern observed in MS/MS experiments can further confirm the structure by showing losses of characteristic neutral fragments, such as parts of the carbohydrazide side chain.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating components of a mixture and for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of pharmaceutical compounds. The method separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. Purity is typically assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

For the analysis of various 2-amino benzothiazole derivatives, HPLC has been used to confirm purity levels greater than 95%. nih.gov A typical setup involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, often run under a gradient elution program. Detection is commonly performed using a UV detector at a wavelength where the benzothiazole core exhibits strong absorbance. nih.gov

Advanced Imaging and Surface Characterization

While less common for routine characterization, advanced imaging and surface analysis techniques can provide valuable insights into the solid-state properties of crystalline materials. Techniques like X-ray crystallography can determine the three-dimensional arrangement of atoms in a crystal, providing definitive structural proof and information on intermolecular interactions like hydrogen bonding.

For example, the crystal structures of co-crystals involving 2-amino-6-methyl-1,3-benzothiazole have been determined using single-crystal X-ray diffraction. nih.govnih.gov Such studies reveal how the molecules pack in the solid state and which functional groups are involved in forming networks through hydrogen bonds. Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions within a crystal, which has been applied to N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides to understand their crystal packing. mdpi.com These techniques, while highly specialized, offer the ultimate level of structural characterization for benzothiazole compounds.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information at the nanoscale. jefferson.edu It works by scanning a sharp tip, attached to a flexible cantilever, across the surface of a sample. mdpi.com The forces between the tip and the sample surface, such as van der Waals forces, cause the cantilever to deflect. mdpi.com A laser beam reflected from the back of the cantilever measures this deflection, which is then used to create a three-dimensional image of the surface. mdpi.com

In the context of characterizing this compound, AFM could be utilized to study the morphology of the compound in its solid state. This could include visualizing the crystal structure, identifying any polymorphic forms, and assessing surface defects. The technique is also capable of operating in liquid environments, which could allow for the study of self-assembly or aggregation behavior of the molecule on a substrate. jefferson.edu

A review of the current scientific literature indicates that specific studies employing Atomic Force Microscopy for the direct characterization of this compound have not been reported. However, the application of AFM remains a valuable potential method for future research into the solid-state properties and surface interactions of this compound.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. malvernpanalytical.com XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. carleton.edu

For the compound this compound, XPS would be a powerful tool to confirm its elemental composition by identifying the core level signals of carbon, nitrogen, oxygen, and sulfur. Furthermore, high-resolution XPS scans of these individual elements can provide information about their chemical bonding environments. For instance, the different nitrogen atoms within the amino group, the thiazole ring, and the carbohydrazide moiety would be expected to have distinct binding energies, as would the sulfur in the thiazole ring and the oxygen in the carbonyl group. malvernpanalytical.comresearchgate.net

Despite the potential utility of this technique, a comprehensive search of published scientific literature did not yield any studies that have utilized X-ray Photoelectron Spectroscopy for the analysis of this compound.

Computational Chemistry Software for Characterization and Property Prediction (e.g., Marvin Sketch)

Computational chemistry software plays a crucial role in modern chemical research, allowing for the prediction and analysis of molecular properties before a compound is synthesized or as a complement to experimental data. mdpi.com Software such as Marvin Sketch enables the drawing of chemical structures and the calculation of a wide range of physicochemical properties. benthamdirect.com These predictions are valuable for understanding the potential behavior of a molecule and for guiding further research.

For this compound, computational tools can predict properties that are essential for its characterization. These include parameters related to its structure, reactivity, and potential biological interactions. Computational analysis of 2-aminobenzothiazole (B30445) derivatives has been used to study their physicochemical parameters and to perform docking investigations with biological targets. benthamdirect.comacs.org

Below is a table of predicted physicochemical properties for this compound, which can be generated using computational chemistry software.

| Property | Predicted Value | Description |

|---|---|---|

| Molecular Formula | C₈H₈N₄OS | The elemental composition of the molecule. |

| Molecular Weight | 208.24 g/mol | The mass of one mole of the compound. |

| logP | 1.35 | The logarithm of the partition coefficient between octanol (B41247) and water, indicating its hydrophobicity. |

| Topological Polar Surface Area (TPSA) | 121.38 Ų | The sum of surfaces of polar atoms in a molecule, which correlates with drug transport properties. |

| Hydrogen Bond Donors | 3 | The number of hydrogen atoms attached to electronegative atoms (N, O) that can act as hydrogen bond donors. |

| Hydrogen Bond Acceptors | 5 | The number of electronegative atoms (N, O, S) with lone pairs that can act as hydrogen bond acceptors. |

| Rotatable Bonds | 2 | The number of bonds that can rotate freely, influencing the conformational flexibility of the molecule. |

| pKa (most acidic) | 11.5 | The predicted acid dissociation constant for the most acidic proton, indicating its tendency to deprotonate. |

| pKa (most basic) | 3.2 | The predicted acid dissociation constant for the protonated form of the most basic site, indicating its tendency to be protonated. |

These computational predictions provide a foundational characterization of this compound, offering insights into its chemical nature and guiding experimental design for its synthesis and application.

Future Directions and Research Perspectives for 2 Amino 1,3 Benzothiazole 6 Carbohydrazide

Development of Novel Benzothiazole-Based Therapeutic Agents

The benzothiazole (B30560) core is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.goviosrjournals.org The 2-amino and 6-carbohydrazide groups on the title compound are highly reactive functional groups, serving as ideal starting points for chemical modification and the synthesis of new derivatives. nih.gov

Future research will likely focus on leveraging the carbohydrazide (B1668358) moiety to create novel hydrazone derivatives. Hydrazones are known for their diverse pharmacological effects. By condensing 2-Amino-1,3-benzothiazole-6-carbohydrazide with various aldehydes and ketones, researchers can generate extensive libraries of new chemical entities. These derivatives can then be screened for enhanced or novel therapeutic activities. For instance, modifications at this position could lead to the discovery of potent agents against drug-resistant microbial strains or specific cancer cell lines. researchgate.net

Furthermore, the 2-amino group offers another site for derivatization, allowing for the synthesis of amides, sulfonamides, and Schiff bases, further expanding the chemical diversity and therapeutic potential of the scaffold. The goal is to develop next-generation benzothiazole agents with improved efficacy, selectivity, and pharmacokinetic profiles.

Table 1: Potential Therapeutic Applications for Novel Derivatives

| Therapeutic Area | Rationale for Exploration | Potential Modification Strategy |

|---|---|---|

| Anticancer | Benzothiazole derivatives have shown promise as antitumor agents, with some exhibiting selective cytotoxicity against cancer cells. nih.govmdpi.com | Synthesize hydrazone derivatives to enhance interaction with cancer-specific enzymes or receptors. |

| Antimicrobial | The benzothiazole nucleus is a key component of various antimicrobial compounds. researchgate.net | Create Schiff bases or amide derivatives from the 2-amino group to target bacterial cell wall synthesis or DNA gyrase. researchgate.net |

| Anti-inflammatory | Many heterocyclic compounds containing nitrogen and sulfur exhibit anti-inflammatory activity. iosrjournals.org | Modify the carbohydrazide side chain to produce compounds that inhibit key inflammatory enzymes like COX or LOX. |

| Antiviral | Benzothiazole structures have been investigated for their potential to inhibit viral replication. researchgate.net | Develop derivatives that can interfere with viral entry or replication enzymes like proteases or polymerases. |

Exploration of Multifunctional Properties for Complex Diseases

Complex and multifactorial diseases, such as cancer, neurodegenerative disorders, and metabolic syndrome, often involve multiple pathological pathways. nih.gov The traditional "one-target, one-drug" approach has proven insufficient for these conditions. Consequently, the development of multifunctional compounds that can modulate several targets simultaneously is a highly promising therapeutic strategy. nih.gov

The this compound scaffold is an excellent candidate for the design of such multifunctional agents. nih.gov For example, by integrating an antioxidant moiety into the structure, researchers could create a compound that not only has direct anticancer activity but also mitigates the oxidative stress that contributes to cancer progression. nih.gov Similarly, combining a metal-chelating feature could yield agents for neurodegenerative diseases like Alzheimer's, where metal dyshomeostasis and oxidative stress are key pathological factors.

Future research will focus on the rational design of hybrid molecules where the benzothiazole-carbohydrazide core is linked to other pharmacophores to achieve a synergistic therapeutic effect.

Table 2: Strategies for Developing Multifunctional Agents

| Target Disease | Multifunctional Approach | Potential Pharmacophore to Incorporate |

|---|---|---|

| Cancer | Combine cytotoxicity with anti-inflammatory or antioxidant properties. nih.gov | Gallic acid (antioxidant), Ibuprofen (anti-inflammatory). |

| Alzheimer's Disease | Combine inhibition of acetylcholinesterase (AChE) with antioxidant and metal-chelating properties. | Tacrine pharmacophore (AChE inhibition), Hydroxyquinoline (metal chelation). |

| Diabetes | Combine inhibition of α-glucosidase with antioxidant effects to manage hyperglycemia and related oxidative stress. | Acarbose-like sugar mimics (α-glucosidase inhibition). |

Integration of Computational and Experimental Approaches in Drug Design

Modern drug discovery heavily relies on the synergy between computational and experimental methods to accelerate the identification and optimization of lead compounds. nih.gov This integrated approach is crucial for the future development of therapeutics based on this compound.

Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be employed to predict the biological activity of virtual derivatives. sydney.edu.au Docking studies can elucidate the binding interactions between designed compounds and their target proteins, helping to prioritize the synthesis of molecules with the highest predicted affinity and selectivity. nih.gov QSAR models can identify the key structural features that correlate with a desired biological activity, guiding further chemical modifications. sydney.edu.au

These in silico predictions will then be validated through experimental synthesis and biological testing. This iterative cycle of computational design, chemical synthesis, and biological evaluation allows for a more rational and efficient drug development process, saving time and resources compared to traditional high-throughput screening. nih.gov

Table 3: Integrated Drug Design Workflow

| Step | Computational Approach | Experimental Approach |

|---|---|---|

| 1. Target Identification | N/A | Biological assays to identify relevant protein targets. |

| 2. Hit Identification | Virtual screening of compound libraries against the target protein structure. | High-throughput screening of a small, diverse library of derivatives. |

| 3. Lead Optimization | Molecular docking and QSAR studies to predict modifications that improve binding and activity. sydney.edu.aunih.gov | Synthesis of prioritized derivatives and in vitro evaluation of their potency and selectivity. |

| 4. Preclinical Evaluation | ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction. | In vivo studies in animal models to assess efficacy and safety. |

Green Chemistry Advancements in Synthesis

The principles of green chemistry are increasingly important in pharmaceutical manufacturing to minimize environmental impact. Future synthetic routes for this compound and its derivatives will focus on adopting more sustainable practices. nih.gov

Traditional methods for synthesizing the benzothiazole ring often involve harsh reaction conditions, toxic solvents, and metal catalysts. researchgate.net Recent advancements have introduced greener alternatives, such as using water as a solvent, employing microwave-assisted synthesis to reduce reaction times and energy consumption, and utilizing recyclable catalysts. mdpi.com For example, the condensation of 2-aminothiophenols with aldehydes or other precursors can be performed efficiently under these environmentally benign conditions. nih.gov

The adoption of these green methodologies will not only make the synthesis process more sustainable but can also lead to higher yields and purity, reducing the need for extensive purification steps.

Table 4: Comparison of Synthetic Methodologies

| Parameter | Traditional Synthesis | Green Synthesis |

|---|---|---|

| Solvent | Often uses toxic organic solvents like toluene (B28343) or DMF. researchgate.net | Employs water, ethanol (B145695), or solvent-free conditions. mdpi.com |

| Catalyst | May use stoichiometric amounts of metal catalysts. researchgate.net | Uses recyclable catalysts, biocatalysts, or catalyst-free methods. mdpi.com |

| Energy Source | Conventional heating requiring long reaction times. | Microwave irradiation or ultrasound, leading to shorter reaction times. mdpi.com |

| Waste Generation | Produces significant chemical waste. | Minimizes by-products and waste (high atom economy). |

Unexplored Biological Targets and Mechanistic Pathways

While the benzothiazole scaffold is known for broad biological activity, the specific molecular targets and mechanisms of action for many of its derivatives, including this compound, remain to be fully elucidated. A significant future direction will be the identification of novel biological targets and the exploration of new mechanistic pathways.

Based on the activity of structurally similar compounds, several unexplored targets can be proposed. For instance, various kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer, are potential targets. nih.gov The enzyme p56(lck), a lymphocyte-specific protein tyrosine kinase, has been identified as a target for some 2-amino-benzothiazole derivatives. nih.gov Similarly, carbonic anhydrase isoforms IX and XII, which are involved in tumor progression, are inhibited by certain benzothiazole-containing molecules. researchgate.netnih.gov

Future research should involve screening this compound and its derivatives against a wide panel of enzymes and receptors to uncover new therapeutic applications. Techniques such as proteomics and transcriptomics could be used to understand the global cellular response to these compounds, revealing their mechanisms of action and identifying novel pathways they may modulate.

Table 5: Potential Unexplored Biological Targets

| Target Class | Specific Example(s) | Associated Disease(s) | Rationale |

|---|---|---|---|

| Kinases | p56(lck), Aurora Kinases | Cancer, Autoimmune Diseases | The 2-aminobenzothiazole (B30445) scaffold has shown inhibitory activity against these enzymes. nih.gov |

| Carbonic Anhydrases | CA IX, CA XII | Cancer | The benzothiazole moiety has been used to design potent and selective inhibitors of these cancer-associated enzymes. researchgate.netnih.gov |

| Microbial Enzymes | DNA Gyrase, Dihydrofolate Reductase | Bacterial Infections | These are validated targets for antibacterial agents, and heterocyclic compounds often show inhibitory activity. researchgate.net |

| Topoisomerases | Topoisomerase I/II | Cancer | The planar benzothiazole ring system could potentially intercalate with DNA and inhibit enzyme function. |

Q & A

Q. What are the established synthetic routes for 2-Amino-1,3-benzothiazole-6-carbohydrazide?

The compound is synthesized via hydrazinolysis of ester or nitrile precursors. A typical protocol involves:

- Reacting 6-substituted benzothiazol-2-amines with hydrazine hydrochloride in ethylene glycol under reflux (2–4 hours) to form hydrazide intermediates.

- Subsequent condensation with aldehydes/ketones in methanol or acetic acid yields hydrazones, which undergo cyclization (e.g., with POCl₃ or glacial acetic acid) to form heterocyclic derivatives like thiadiazoles or pyrazoles .

- Example : 6-Chloro-2-aminobenzothiazole reacts with CS₂ and hydrazine to yield thiosemicarbazide intermediates, which cyclize with aromatic carboxylic acids to form bioactive thiadiazoles .

Q. Which analytical methods are essential for structural confirmation?

- 1H NMR : Identifies aromatic protons (δ 6.5–8.5 ppm) and hydrazide NH signals (δ 4.0–5.5 ppm).

- IR Spectroscopy : Detects carbonyl (C=O, ~1650 cm⁻¹) and N–H stretches (~3300 cm⁻¹).

- X-ray Crystallography : Resolves molecular geometry; co-crystals with dicarboxylic acids (e.g., octanedioic acid) confirm packing motifs and hydrogen-bonding networks .